Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate
Description
Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is a synthetic quinoline derivative characterized by:
- Quinoline core: A bicyclic aromatic system with a nitrogen atom at position 1.
- 8-Methyl group: Improves steric bulk and metabolic stability. 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino} moiety: Introduces a secondary amine linked to a 3,4-dimethoxyphenylethyl chain, enabling π-π interactions and hydrogen bonding. 3-Carboxylate ester (ethyl): Increases membrane permeability compared to free carboxylic acids.
This compound is hypothesized to exhibit biological activity (e.g., antimicrobial, anticancer) due to structural similarities to fluoroquinolones and other bioactive quinolines .
Properties
IUPAC Name |
ethyl 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-5-30-23(27)17-13-26-21-14(2)18(24)8-7-16(21)22(17)25-11-10-15-6-9-19(28-3)20(12-15)29-4/h6-9,12-13H,5,10-11H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQNNVUYZNEBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Amidation: The amino group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 2-(3,4-dimethoxyphenyl)ethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines, alcohols.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Pharmacology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Biochemistry: It is used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication. Additionally, it may interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
A. Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate (CAS 457937-18-7)
- Key Differences: Amino side chain: Dimethylaminoethyl vs. 3,4-dimethoxyphenylethyl. Impact:
- Higher basicity due to dimethylamino group.
- Biological Relevance : Likely altered receptor binding compared to the target compound .
B. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Key Differences: 1-Cyclopropyl and 6-Fluoro groups: Common in fluoroquinolones for DNA gyrase inhibition. 4-Oxo group: Enhances chelation with metal ions (e.g., Mg²⁺ in enzymes). 8-Nitro substituent: May confer antibacterial activity but increase toxicity .
C. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)
- Key Differences: 8-Bromo vs. 8-Methyl: Bromine’s electronegativity alters electronic properties. 4-Hydroxy vs. 4-Amino: Free hydroxyl group enables hydrogen bonding but reduces membrane permeability.
- Applications: Used as an intermediate in synthesis; less bioactive than amino-substituted derivatives .
Functional Group Analysis
Key Trends :
- 7-Chloro: Common in antimicrobial quinolines; enhances target binding.
- 4-Amino vs. 4-Oxo: Amino groups improve interaction with eukaryotic enzymes, while oxo groups target prokaryotic DNA gyrase.
- 8-Methyl : Unique to the target compound; may reduce metabolic oxidation compared to 8-H or 8-Br.
Pharmacological and Physicochemical Properties
Notable Findings:
- The absence of a 4-oxo group suggests a mechanism distinct from fluoroquinolones .
Biological Activity
Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core with various functional groups, which contribute to its biological properties. The IUPAC name for the compound is ethyl 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate. Its molecular formula is .
This compound exhibits its biological activity through several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication processes.
- Topoisomerase Inhibition : It inhibits topoisomerase enzymes crucial for DNA unwinding and replication, leading to cytotoxic effects in cancer cells.
- Protein Interaction : The compound may modulate the activity of various proteins and enzymes, contributing to its therapeutic effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). For instance, related compounds in the quinoline family have shown IC50 values ranging from 6.502 µM to 11.751 µM against these cell lines .
Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory and antimicrobial activities. These properties are attributed to its ability to modulate immune responses and inhibit microbial growth.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Chloroquine | Quinoline | Antimalarial |
| Quinacrine | Quinoline | Antimalarial |
| Mefloquine | Quinoline | Antimalarial |
This compound differs from these compounds due to its unique substitution pattern, which enhances its pharmacokinetic and pharmacodynamic properties .
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluated various derivatives of quinolines for their cytotoxic activity against multiple cancer cell lines. The findings indicated that compounds with similar structures exhibited promising anticancer effects (GI50 values in the micromolar range) .
- VEGFR-II Inhibition : Another study focused on related compounds showing significant inhibition of VEGFR-II with IC50 values comparable to established drugs like sorafenib. This suggests potential applications in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
